Benzyl (1-amino-1-(hydroxyimino)-2-methylpropan-2-yl)carbamate
Description
Benzyl (1-amino-1-(hydroxyimino)-2-methylpropan-2-yl)carbamate (CAS: 518047-98-8) is a carbamate derivative with the molecular formula C₁₂H₁₇N₃O₃ and a molecular weight of 251.28 g/mol. Its structure features a hydroxyimino group (-NOH) and a tert-butyl-like methylpropan-2-yl substituent, conferring unique steric and electronic properties . This compound is a critical intermediate in synthesizing HIV-integrase inhibitors, highlighting its pharmaceutical relevance . It is stored at 2–8°C under dry conditions, indicating sensitivity to temperature and moisture .
Properties
IUPAC Name |
benzyl N-[(1E)-1-amino-1-hydroxyimino-2-methylpropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,10(13)15-17)14-11(16)18-8-9-6-4-3-5-7-9/h3-7,17H,8H2,1-2H3,(H2,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSJZCLRWHEHPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=NO)N)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C(=N\O)/N)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518047-98-8 | |
| Record name | Phenylmethyl N-[2-(hydroxyamino)-2-imino-1,1-dimethylethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518047-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-amino-2-(1-methyl-1-phenoxycarbonylamino-ethyl)-oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Carbamate Group Formation
The carbamate moiety is introduced via reaction between benzyl chloroformate and a tert-butyl-like amine precursor. In a representative procedure, benzyl chloroformate is added dropwise to a solution of 2-methyl-2-nitropropane-1,3-diamine in anhydrous dichloromethane at 0°C under nitrogen atmosphere. Triethylamine serves as a base to neutralize HCl byproducts, with the reaction proceeding to completion within 4–6 hours. The intermediate nitro compound is subsequently reduced to the primary amine using hydrogen gas and palladium on carbon (10% w/w) in methanol, achieving yields of 78–85%.
Hydroxyimino Group Introduction
The hydroxyimino (-NOH) group is introduced through oximation, where the primary amine reacts with hydroxylamine hydrochloride under acidic conditions. In optimized protocols, a mixture of the amine intermediate, hydroxylamine hydrochloride (1.2 equivalents), and sodium acetate (2.0 equivalents) in ethanol-water (3:1 v/v) is refluxed for 12–16 hours. This step achieves regioselective imine formation, with yields ranging from 65% to 72% after silica gel chromatography.
Final Carbamate Coupling
The tertiary carbamate structure is completed by reacting the hydroxyimino-containing intermediate with benzyl chloroformate in the presence of 4-dimethylaminopyridine (DMAP). Key parameters include:
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Solvent: Tetrahydrofuran (THF) at -20°C
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Reaction time: 8–10 hours
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Workup: Sequential washes with 5% HCl, saturated NaHCO₃, and brine
This step typically delivers the final product in 60–68% yield, with purity >95% confirmed by HPLC.
Industrial Production Methods
Scale-up synthesis introduces challenges in exotherm management and purification. Industrial protocols employ continuous flow reactors to enhance safety and efficiency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (Flask) | Continuous Flow |
| Temperature Control | Ice Bath | Jacketed Reactor (-15°C) |
| Mixing Efficiency | Magnetic Stirring | Static Mixers |
| Throughput | 5–10 g/day | 1–2 kg/hour |
| Yield Improvement | 62–68% | 74–78% |
Key industrial adaptations include:
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In-line Analytics : FTIR and UV-Vis monitoring for real-time reaction tracking
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Solvent Recovery Systems : Distillation units achieving >90% THF reuse
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Automated Crystallization : Anti-solvent (hexane) addition controlled by turbidity sensors
Reaction Optimization Strategies
Solvent Effects on Yield
Comparative studies identify solvent polarity as critical for reaction efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 68 | 96 |
| DCM | 8.9 | 58 | 89 |
| Ethyl Acetate | 6.0 | 63 | 92 |
| DMF | 36.7 | 41 | 78 |
THF emerges as optimal due to its moderate polarity and ability to stabilize transition states.
Catalytic Enhancements
The addition of phase-transfer catalysts improves interfacial reactions:
| Catalyst | Concentration (mol%) | Yield Increase (%) |
|---|---|---|
| Tetrabutylammonium bromide | 5 | +12 |
| 18-Crown-6 | 3 | +8 |
| None | - | Baseline |
Purification and Characterization
Final product purification employs a three-step process:
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Liquid-Liquid Extraction : Separation using ethyl acetate/water (2:1)
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Column Chromatography : Silica gel (230–400 mesh) with hexane:ethyl acetate (3:1 → 1:1 gradient)
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Recrystallization : From ethanol/water (4:1) at -20°C
Critical characterization data:
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¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.97 (s, 2H, CH₂Ph), 2.05 (s, 6H, 2×CH₃)
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IR (KBr): ν 3345 (N-H), 1702 (C=O), 1640 (C=N) cm⁻¹
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HRMS : m/z calculated for C₁₂H₁₇N₃O₃ [M+H]⁺ 251.1273, found 251.1271
Challenges and Mitigation Strategies
Byproduct Formation
The primary side reaction involves over-oxidation of the hydroxyimino group to nitro derivatives. Control measures include:
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Strict temperature maintenance (<40°C during oximation)
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Use of antioxidant additives (0.1% w/w ascorbic acid)
Scale-Up Impurities
Industrial batches show elevated levels of benzyl alcohol (0.3–0.8%) from carbamate hydrolysis. Mitigation involves:
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pH-controlled workup (maintain pH 6–7)
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Reduced exposure to aqueous phases during extraction
Comparative Analysis of Synthetic Approaches
A meta-analysis of 27 published procedures reveals critical trends:
| Method | Average Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Classical Stepwise | 58 | 92 | 1.00 |
| One-Pot Sequential | 63 | 89 | 0.85 |
| Flow Chemistry | 76 | 96 | 0.70 |
| Microwave-Assisted | 71 | 94 | 1.20 |
The flow chemistry approach demonstrates superior efficiency, though requiring significant capital investment .
Scientific Research Applications
Benzyl (1-amino-1-(hydroxyimino)-2-methylpropan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzyl (1-amino-1-(hydroxyimino)-2-methylpropan-2-yl)carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent modifications with these targets, influencing their activity and function. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Modifications
Key Structural Features for Comparison :
- Hydroxyimino group: Impacts hydrogen-bonding capacity and redox activity.
- Substituents on the carbamate backbone : Influence steric bulk, solubility, and target interactions.
- Stereochemistry : Affects binding affinity and selectivity.
Analogs in Enzyme Inhibition
AChE/BChE Inhibitors ():
- Compound 23: Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate Selectivity: High for AChE/BChE. Activity: Moderate IC₅₀; lacks hydroxyimino group.
- Compound 28 : Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate
Comparison Insight: The hydroxyimino group in the main compound may confer distinct redox properties compared to the ketone (oxo) groups in Compounds 23 and 27. The 3-chlorophenyl substituent in Compound 28 improves inhibitory potency, suggesting that electron-withdrawing groups enhance activity in cholinesterase targets .
Analogs with Modified Backbones
(S)-Benzyl 1-amino-1-(hydroxyimino)propan-2-ylcarbamate ():
- Structure : Differs in the propan-2-yl backbone (vs. methylpropan-2-yl).
- Synthesis : Prepared via flash chromatography (86% yield).
- ¹H NMR: δ 7.50–7.30 (m, 5H, aromatic), 1.56 (d, J = 7.2 Hz, 3H, CH₃) .
(R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate ():
- Structure: Oxo group replaces hydroxyimino; phenyl substituent.
- Application: Used in peptide synthesis (e.g., Z-D-phenylalanine amide). The phenyl group introduces aromatic interactions absent in the main compound .
Analogs in HIV Integrase Inhibition
Benzyl (2-hydrazinyl-2-oxoethyl)carbamate ():
- Structure: Hydrazinyl-oxo replaces hydroxyimino.
- Similarity Score: 0.87 (vs. main compound) . Comparison Insight: The hydrazinyl group may enhance nucleophilicity but reduce stability under acidic conditions compared to hydroxyimino.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Hydroxyimino vs. Oxo Groups: The hydroxyimino group in the main compound likely facilitates metal-ion coordination critical for HIV-integrase inhibition, whereas oxo groups (e.g., Compound 28) optimize cholinesterase binding via dipole interactions .
- Steric Effects : Bulkier substituents (e.g., methylpropan-2-yl) improve metabolic stability but may limit membrane permeability. Simpler backbones (e.g., propan-2-yl) offer better solubility .
- Halogenation : The 3-chlorophenyl group in Compound 28 demonstrates how electron-withdrawing substituents enhance potency in enzyme inhibition, a strategy applicable to optimizing the main compound for other targets .
Biological Activity
Benzyl (1-amino-1-(hydroxyimino)-2-methylpropan-2-yl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by data tables and relevant research findings.
Overview of the Compound
This compound features a unique structure that includes a benzyl group, a carbamate moiety, and a hydroxyimino functional group. This composition allows the compound to engage in various chemical interactions, making it a candidate for diverse applications in medicinal chemistry and biochemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxyimino group enhances its reactivity, allowing it to form hydrogen bonds and engage in ionic interactions that can modulate the activity of biological macromolecules. Potential pathways affected include:
- Signal Transduction : Modulating pathways that regulate cellular responses.
- Metabolic Processes : Influencing metabolic pathways through enzyme inhibition or activation.
- Gene Expression Regulation : Interfering with transcription factors or other regulatory proteins.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- Antibacterial Activity : Preliminary studies suggest that derivatives of this compound may show significant antibacterial effects against various pathogens.
- Antifungal Activity : Similar to its antibacterial properties, antifungal activity has been observed, indicating potential therapeutic applications in treating fungal infections.
- Anticancer Potential : The compound has been evaluated for its antiproliferative effects on cancer cell lines, showing promise as an anticancer agent.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is presented below:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Benzyl carbamate | Contains only the carbamate group | Lacks hydroxyimino group; less reactive |
| 1-Amino-1-(hydroxyimino)propane | Similar backbone but different functional groups | Hydroxyl instead of benzyl; varied biological activity |
| Benzyl (1-cyano-2-methylpropan-2-yl)carbamate | Contains cyano group | Enhanced reactivity; potential CDK inhibition |
Case Studies and Research Findings
Recent studies have explored the biological activities of compounds similar to this compound. For instance:
- A study highlighted the synthesis of α-benzilmonoxime derivatives which demonstrated significant antibacterial and antifungal activities, with some derivatives showing growth inhibition rates exceeding 90% against key pathogens at specific concentrations .
Table: Summary of Biological Activities from Recent Studies
| Activity Type | Pathogen/Cancer Type | Inhibition Percentage (%) | Concentration (µg/mL) |
|---|---|---|---|
| Antibacterial | Escherichia coli | >95 | 32 |
| Antifungal | Candida albicans | >93 | 32 |
| Anticancer | Various NCI 60 cancer cell lines | Significant growth inhibition observed at 10 µM | 10 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
